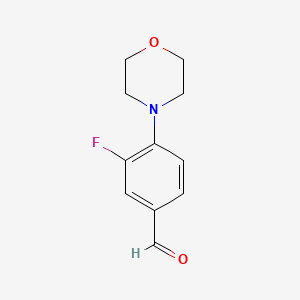

![molecular formula C11H14N4S B1309881 丁基-(5-吡啶-3-基-[1,3,4]噻二唑-2-基)-胺 CAS No. 35314-20-6](/img/structure/B1309881.png)

丁基-(5-吡啶-3-基-[1,3,4]噻二唑-2-基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

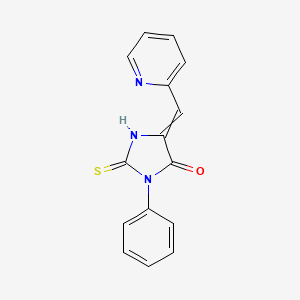

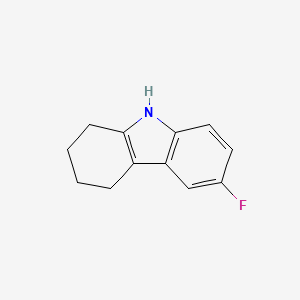

The compound Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring. This particular compound is not directly discussed in the provided papers, but its structural relatives are mentioned, which can give insights into its potential properties and applications.

Synthesis Analysis

The synthesis of related compounds involves the formation of thiadiazole derivatives by reacting appropriate precursors. For instance, the synthesis of monometallic complexes with phenyl-(5-pyridin-4-yl[1,3,4]thiadiazol-2-yl)-amine involves the use of metal salts and the ligand under specific conditions to form complexes with metals such as cobalt and zinc . Although the exact synthesis of Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is not described, similar synthetic routes could potentially be employed.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring attached to various substituents that can significantly influence the properties of the compound. In the case of the related compounds, crystallographic studies have been conducted to determine their structure, which often reveals a distorted octahedral geometry around the metal centers . The molecular structure of Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine would likely show similar features in terms of ring conformation and substituent effects.

Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives can involve interactions with metal ions to form complexes, as seen in the provided papers . These interactions can include coordination to the metal center and the formation of supramolecular structures through hydrogen bonding and π-π interactions. The specific chemical reactions of Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine would depend on the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary widely based on their molecular structure. For example, the presence of metal ions and the type of coordination can affect properties such as solubility, magnetic susceptibility, and the ability to form supramolecular architectures . The compound's crystal structure can also influence its melting point, boiling point, and stability. The antitumor activity of a related compound has been reported, indicating potential biological applications . Tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms, is another aspect that can affect the properties of such compounds .

科学研究应用

合成和表征

- El-Sayed 等人 (2008) 的一项研究详细阐述了含 1,3,4-噻二唑环的杂环衍生物的合成和表征。这些衍生物通过环化过程获得,并使用光谱和分析数据(如红外光谱、质谱和 1H NMR 光谱)进行表征,表明这些化合物在进一步应用中具有化学多样性和潜在用途 (El-Sayed、Hegab、Tolan 和 Abdel-Rahman,2008)。

抗癌潜力

- Abdo 和 Kamel (2015) 的研究调查了 1,3,4-噻二唑、1,2,4-三唑及其衍生物的抗癌特性。他们发现某些衍生物对各种人类癌细胞系表现出显着的细胞毒性,突出了这些化合物在癌症治疗中的潜力 (Abdo 和 Kamel,2015)。

分子和晶体结构分析

- Dani 等人 (2013) 对 1,3,4-噻二唑-2-胺衍生物的分子和晶体结构进行了研究,通过 DFT 方法和 X 射线数据提供了对其几何参数的见解。这一基础知识支持了探索这些化合物的电子性质和反应性的研究 (Dani 等,2013)。

合成和晶体结构

- Wawrzycka-Gorczyca 等人 (2011) 详细介绍了特定 1,3,4-噻二唑-2-胺衍生物的合成和 X 射线晶体结构,阐明了它们的结构特征和进一步化学修饰的潜力 (Wawrzycka-Gorczyca 等,2011)。

互变异构研究

- Strzemecka (2007) 利用核磁共振光谱和计算方法研究了噻二唑-2-基-胺衍生物的互变异构,以探索它们的动态化学行为。了解互变异构对于预测这些化合物在各种化学环境中的反应性和稳定性至关重要 (Strzemecka,2007)。

属性

IUPAC Name |

N-butyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-2-3-7-13-11-15-14-10(16-11)9-5-4-6-12-8-9/h4-6,8H,2-3,7H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKBSAMIYCTWSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NN=C(S1)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)

![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)

![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)